Product packaging for Hepta-4,6-dienamide(Cat. No.:CAS No. 71779-52-7)

Hepta-4,6-dienamide

Cat. No.: B14471075
CAS No.: 71779-52-7
M. Wt: 125.17 g/mol
InChI Key: IFGZNAWXDVKEID-UHFFFAOYSA-N
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Description

Hepta-4,6-dienamide is a chemical compound featuring a seven-carbon chain with conjugated double bonds at the 4th and 6th positions, terminated by an amide functional group. This structure classifies it as a dienamide, a class of molecules observed in various natural products and synthetic intermediates with documented biological activities . The conjugated diene system is a key reactive site, making this compound a potential substrate in synthesis, including metal-catalyzed C-H functionalization chemistry to create complex molecular architectures . Compounds with similar dienamide structures, such as those isolated from natural sources, have been investigated for their cytotoxic and antioxidant properties, suggesting potential research applications in medicinal chemistry and cell biology . Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical chemistry. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B14471075 Hepta-4,6-dienamide CAS No. 71779-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71779-52-7

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

hepta-4,6-dienamide

InChI

InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H2,8,9)

InChI Key

IFGZNAWXDVKEID-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCC(=O)N

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of Hepta 4,6 Dienamide Systems

Elucidation of Stereochemical Isomers and Conformational Preferences of Hepta-4,6-dienamide

The structural diversity of this compound and its analogues arises from the possibility of different spatial arrangements of atoms, leading to various stereoisomers and conformational preferences. washington.eduquimicaorganica.org Understanding these is crucial for comprehending their chemical reactivity and biological activity.

s-cis and s-trans Conformations of the Dienamide Moiety

In addition to E/Z isomerism, the dienamide moiety can adopt different conformations due to rotation around the single bond connecting the two double bonds. masterorganicchemistry.comucalgary.ca These are referred to as s-cis and s-trans conformations, where "s" denotes the single bond. ucalgary.calibretexts.org

s-trans conformation: The two double bonds are on opposite sides of the single bond. This conformation is generally more stable due to reduced steric hindrance. masterorganicchemistry.comucalgary.calibretexts.org

s-cis conformation: The two double bonds are on the same side of the single bond. masterorganicchemistry.comucalgary.calibretexts.org While often less stable, this conformation is crucial for certain reactions, such as the Diels-Alder reaction. masterorganicchemistry.comchemtube3d.com

The equilibrium between s-cis and s-trans conformers is dynamic, with the relative populations depending on factors like temperature and steric interactions within the molecule. masterorganicchemistry.comlibretexts.org The presence of bulky substituents can influence the preferred conformation. researchgate.net

Application of Modern Spectroscopic and Spectrometric Techniques for Structural Assignment

Definitive structural assignment of this compound isomers relies on a combination of advanced spectroscopic and spectrometric techniques. acgpubs.orgresearchgate.net These methods provide detailed information about connectivity, stereochemistry, and molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, including COSY, HMBC, NOESY)

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules. slideshare.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are indispensable for assigning the complex structures of dienamides.

1D NMR (¹H and ¹³C): Provides initial information about the chemical environment of protons and carbons in the molecule. Chemical shifts and coupling constants offer clues about the connectivity and stereochemistry of the double bonds.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.netresearchgate.netprinceton.edu This is crucial for tracing the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. researchgate.netresearchgate.netprinceton.edu This technique is vital for establishing the connectivity between different parts of the molecule, including the relationship between the dienamide chain and any substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, irrespective of whether they are directly bonded. researchgate.netprinceton.edu This is particularly powerful for determining stereochemistry, such as the E/Z configuration of double bonds and the relative orientation of substituents in different conformations. researchgate.net

NMR TechniqueInformation ProvidedApplication to this compound
¹H NMRChemical shifts and coupling constants of protons.Distinguishing olefinic protons and determining their coupling patterns to infer E/Z geometry.
¹³C NMRChemical shifts of carbon atoms.Identifying the carbon skeleton and the presence of the amide carbonyl.
COSY¹H-¹H spin-spin coupling correlations. researchgate.netresearchgate.netEstablishing the sequence of protons along the dienamide backbone.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds). researchgate.netresearchgate.netConfirming the overall carbon framework and linking substituents to the main chain.
NOESYThrough-space correlations between protons. researchgate.netDetermining the E/Z configuration of the double bonds and the preferred s-cis/s-trans conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis (LCMS-IT-TOF)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. wikipedia.org High-resolution mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry-Ion Trap-Time of Flight (LCMS-IT-TOF) provide highly accurate mass measurements, enabling the confident determination of the molecular formula. lcms.czlabwrench.comshimadzu-webapp.eu

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. wikipedia.orgnih.govrsc.org In dienamides, characteristic fragmentation often involves cleavage of the amide bond (N-CO), which is stabilized by the conjugated system. nih.govrsc.orgunl.pt Analysis of these fragmentation pathways can help to confirm the structure and identify the different components of the molecule. shimadzu-webapp.eunih.gov The combination of an ion trap's fragmentation capabilities with the high resolution of a TOF analyzer allows for detailed structural elucidation. lcms.czshimadzu-webapp.eursc.org

Mass Spectrometry TechniqueKey FunctionInformation Gained for this compound
High-Resolution MS (e.g., LCMS-IT-TOF)Provides highly accurate mass-to-charge ratio (m/z). lcms.czlabwrench.comPrecise molecular weight and elemental composition determination.
Tandem MS (MS/MS or MSⁿ)Induces fragmentation of selected ions to study their structure. shimadzu-webapp.euElucidation of fragmentation pathways, confirming the presence of the dienamide moiety and its substituents. nih.govrsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral Dienamide Analogues

When this compound or its analogues contain chiral centers, determining the absolute configuration (R/S) is essential. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose. nih.govrsc.orgrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgrsc.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.gov By comparing the experimental CD spectrum to theoretical calculations or to the spectra of known compounds, the absolute configuration of a chiral dienamide analogue can be assigned. nih.govdntb.gov.ua

Vibrational (IR) and Electronic (UV/Vis) Spectroscopy for Functional Group and Conjugation Analysis

Vibrational and electronic spectroscopy are indispensable tools for the structural elucidation of organic molecules, providing critical insights into functional groups and electronic systems. For compounds like this compound, Infrared (IR) spectroscopy confirms the presence of key vibrational modes, while Ultraviolet-Visible (UV/Vis) spectroscopy characterizes the conjugated π-electron system, which is fundamental to the molecule's electronic properties.

The analysis that follows is based on the principles of spectroscopic interpretation for the constituent functional groups of a conjugated dienamide system. Specifically, it assumes a hepta-2,4-dienamide (B6156209) structure (CH₃-CH₂-CH=CH-CH=CH-CONH₂), where the primary amide is conjugated with the diene system. This extended conjugation is the most significant feature influencing the spectroscopic output.

Vibrational (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a hepta-2,4-dienamide would be characterized by the distinct absorptions of the primary amide and the conjugated diene moieties.

Primary Amide Group Absorptions: The primary amide group (-CONH₂) gives rise to several characteristic bands. spectroscopyonline.com

N-H Stretching: Primary amides exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the -NH₂ group. spcmc.ac.in In solid or concentrated samples, hydrogen bonding broadens these peaks and shifts them to lower wavenumbers, typically appearing in the range of 3350-3180 cm⁻¹. spectroscopyonline.comspcmc.ac.in

C=O Stretching (Amide I Band): This is one of the most intense and recognizable absorptions in the spectrum. For a primary amide where the carbonyl is conjugated with a diene system, the C=O stretching frequency is lowered due to resonance delocalization of electron density. This band, known as the Amide I band, is expected to appear in the 1680-1630 cm⁻¹ region. ucla.edu The spectrum of benzamide, a simple conjugated amide, shows its C=O stretch at approximately 1656 cm⁻¹. spcmc.ac.in

N-H Bending (Amide II Band): The scissoring vibration of the -NH₂ group, known as the Amide II band, results in a strong absorption typically found between 1650 and 1620 cm⁻¹. spectroscopyonline.com This peak can sometimes overlap with or appear as a shoulder on the Amide I band. msu.edu

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is of medium intensity and appears in the fingerprint region, around 1400 cm⁻¹. spcmc.ac.in

Conjugated Diene Group Absorptions: The conjugated diene system also produces characteristic signals.

=C-H Stretching: The stretching vibrations of the sp² C-H bonds of the diene appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range. ucla.eduvscht.cz

C=C Stretching: Conjugation affects the C=C stretching vibrations. Instead of a single band for an isolated alkene, conjugated dienes often show two bands: an intense band for the asymmetric stretch and a weaker band for the symmetric stretch. These typically occur in the 1650-1600 cm⁻¹ region. washington.edu For 1,3-butadiene (B125203), these stretches are observed around 1643 cm⁻¹ and 1596 cm⁻¹. washington.edu These peaks may be masked by the strong amide absorptions in the same region.

=C-H Bending (Out-of-Plane): Strong absorptions resulting from out-of-plane C-H bending vibrations appear in the 1000-650 cm⁻¹ region and are highly diagnostic of the substitution pattern of the double bonds. vscht.cz

The following table summarizes the expected characteristic IR absorption frequencies for a conjugated hepta-dienamide system.

Interactive Table: Expected IR Absorption Frequencies for a Conjugated Hepta-dienamide

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric StretchPrimary Amide3350 - 3180Medium - Strong, BroadTwo distinct peaks expected for a primary amide. spectroscopyonline.comspcmc.ac.in
=C-H StretchConjugated Diene3100 - 3010MediumCharacteristic of sp² C-H bonds. vscht.cz
C-H StretchAlkyl (CH₃, CH₂)2960 - 2850Medium - StrongUbiquitous C-H bonds from the ethyl group. ucla.edu
C=O Stretch (Amide I)Conjugated Amide~1680 - 1630StrongPosition lowered due to extended conjugation. spcmc.ac.inucla.edu
N-H Bend (Amide II)Primary Amide~1650 - 1620StrongCan appear as a shoulder on the Amide I band. spectroscopyonline.com
C=C StretchConjugated Diene~1650 - 1600Medium - VariableOften two bands; may be obscured by amide peaks. washington.edu
C-N StretchAmide~1400MediumLocated in the fingerprint region. spcmc.ac.in
=C-H Out-of-Plane BendConjugated Diene1000 - 650StrongPosition is diagnostic of the alkene substitution pattern. vscht.cz

Electronic (UV/Vis) Spectroscopy

UV/Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For a conjugated system like hepta-2,4-dienamide, the key absorption arises from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). utoronto.ca This is known as a π → π* transition.

The chromophore in this molecule is the entire conjugated system: C=C-C=C-C=O. The extent of conjugation significantly influences the wavelength of maximum absorbance (λmax). As conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift). utoronto.camasterorganicchemistry.com For example, 1,3-butadiene absorbs at 217 nm, while increasing the length of the conjugated polyene system shifts the λmax to progressively longer wavelengths. libretexts.org

The position of λmax for conjugated systems can be predicted using a set of empirical rules developed by Woodward and Fieser. spcmc.ac.inijpbms.com For a conjugated dienone system, one starts with a base value and adds increments for substituents and structural features.

The predicted λmax for hepta-2,4-dienamide (CH₃-CH₂-CH=CH-CH=CH-CONH₂) can be calculated as follows:

Interactive Table: Woodward-Fieser Rule Calculation for Hepta-2,4-dienamide

ContributionWavelength Increment (nm)Cumulative λmax (nm)Rationale
Base Value (Acyclic α,β-unsaturated enone)215215Base value for the core C=C-C=O system. matanginicollege.ac.in
Double Bond Extending Conjugation+30245For the second C=C bond creating a dienone system. matanginicollege.ac.in
Alkyl Substituent (δ-position)+18263The ethyl group is attached to the δ-carbon (C5) relative to the carbonyl group. matanginicollege.ac.in
Predicted λmax ~263 This value represents the expected wavelength of maximum absorbance for the π → π* transition.

This calculated value indicates that hepta-2,4-dienamide would exhibit a strong absorption in the UV region around 263 nm. The actual experimental value may vary slightly depending on the solvent used and the exact conformation of the molecule. The high molar absorptivity (ε) expected for this π → π* transition is also a characteristic feature. libretexts.org

Advanced Synthetic Methodologies for Hepta 4,6 Dienamide and Its Structural Analogues

Catalytic Strategies for Dienamide Bond Formation

Catalytic methods offer efficient and atom-economical routes to amide bond formation, minimizing waste and often proceeding under mild conditions. These strategies are increasingly applied to the synthesis of complex molecules like Hepta-4,6-dienamide.

Transition Metal-Catalyzed Amidation (e.g., Cobalt-Catalyzed Approaches)

Transition metal catalysis has emerged as a powerful tool for constructing amide bonds. researchgate.netmdpi.com While palladium is a common catalyst for forming enamides through the dehydrogenation of amides organic-chemistry.orgacs.orgacs.org, cobalt catalysis offers unique reactivity for the hydrofunctionalization of dienes. rsc.orgchinesechemsoc.org For instance, cobalt-catalyzed hydroazidation of 1-aryl-1,3-dienes provides a pathway to allylic azides, which are precursors to amines that can then be acylated to form the target amide. rsc.org This approach leverages the ability of cobalt to mediate radical pathways, enabling selective additions across the diene system.

Recent research has demonstrated cobalt-catalyzed methods for the regio- and enantioselective hydroboration and hydrosilylation of 1,3-dienes. nih.govacs.org These reactions, which can be tuned to favor 1,2-addition, introduce a functional handle that can be further elaborated to the amide. For example, a chiral phosphinooxazoline-cobalt(II) complex activated with zinc and NaBARF has been used for the 1,2-hydroboration of 2-substituted 1,3-dienes with high enantioselectivity. nih.gov The resulting allylboronate can be oxidized to an alcohol and subsequently converted to the corresponding amide.

Table 1: Cobalt-Catalyzed Hydrofunctionalization of 1,3-Dienes
ReactionCatalyst SystemProduct TypeSelectivityPotential Application for Dienamide Synthesis
HydroazidationCobalt complex with TMSN₃Allylic AzidesGood regioselectivity for 1,2-addition rsc.orgReduction of azide (B81097) to amine, followed by amidation.
Hydroboration(dppp)CoCl₂ or (PHOX)CoX₂ with activatorsAllylic BoronatesHigh regioselectivity (1,2- vs. 1,4-addition) nih.govOxidation of boronate to alcohol, then conversion to amide.
HydrosilylationQuinoline-oxazoline cobalt complexChiral Allyl DihydrosilanesHigh regio- and enantioselectivity acs.orgOxidation of silane (B1218182) to alcohol, followed by amidation pathway.
HydroetherificationPhotoredox and cobalt dual catalysisAllyl Aryl EthersGood to excellent yields and stereoselectivity rsc.orgEther cleavage and subsequent functional group manipulation.

Electrosynthetic Methods for Sustainable Amide Preparation

Electrosynthesis is a burgeoning field in green chemistry, utilizing electricity to drive chemical reactions, thereby reducing the reliance on chemical oxidants and reductants. mmu.ac.ukresearchgate.net This methodology can be applied to amide synthesis through various pathways. rsc.org Anodic oxidation can generate reactive intermediates from alcohols and ammonia (B1221849) or amines, leading to the formation of amides under ambient conditions. chinesechemsoc.org For example, the co-electrolysis of an alcohol and ammonia on a β-Ni(OH)₂ electrode can produce amides with high selectivity. chinesechemsoc.org This strategy could be adapted for dienols and ammonia to access dienamides.

Another electrosynthetic approach involves the use of nitrile groups as an amide source. rsc.org Ritter-type amidation, where a nitrile reacts with a carbocation generated electrochemically, can be used to form C-N bonds. researchgate.net While direct application to form this compound from a corresponding dienyl substrate is not explicitly detailed, the principles of electrosynthesis offer a promising avenue for sustainable production. mmu.ac.uk The use of electricity as a "traceless" reagent minimizes waste and allows for reactions under mild conditions. mmu.ac.ukresearchgate.net

Directed Amidation Reactions for Conjugated Dienamide Synthesis

Direct amidation methods involve the coupling of a carboxylic acid or its derivative with an amine. These reactions are fundamental to organic synthesis and have been refined to accommodate sensitive substrates like conjugated dienes.

Activation and Coupling Strategies (e.g., Acyl Chlorides, Anhydrides, Peptide Coupling Reagents)

The most traditional method for amide synthesis involves the activation of a carboxylic acid. fishersci.it Converting the carboxylic acid to a more electrophilic species like an acyl chloride or an acid anhydride (B1165640) facilitates the reaction with an amine. fishersci.itrsc.org The Schotten-Baumann reaction, for instance, describes the acylation of an amine with an acyl chloride. fishersci.itlibretexts.org This two-step process, involving the initial formation of the acyl chloride using reagents like thionyl chloride or oxalyl chloride, is a robust method for creating amide bonds. rsc.orgwikipedia.org

In the context of sensitive molecules, peptide coupling reagents have gained prominence. bachem.comuni-kiel.de These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various onium salts (e.g., HATU, HBTU, PyBOP), generate highly activated esters in situ that readily react with amines. bachem.compeptide.comsigmaaldrich.comsigmaaldrich.com The use of additives like HOBt can suppress side reactions and racemization. bachem.com These methods are advantageous for coupling sterically hindered or electronically diverse partners, which is relevant for synthesizing substituted dienamides.

Table 2: Common Coupling Reagents for Amide Synthesis
Reagent ClassExamplesActivating PrincipleKey Features
CarbodiimidesDCC, EDC bachem.compeptide.comForms a reactive O-acylisourea intermediate.Widely used; EDC is water-soluble, facilitating workup. bachem.com
Onium Salts (Phosphonium)BOP, PyBOP, PyAOP bachem.compeptide.comsigmaaldrich.comForms a highly reactive acyloxyphosphonium salt.High coupling rates, effective for hindered amino acids. bachem.comuni-kiel.de
Onium Salts (Aminium/Uronium)HBTU, HATU, HCTU, COMU bachem.comsigmaaldrich.comsigmaaldrich.comForms a highly reactive aminium/uronium active ester.Stable solutions, suitable for automated synthesis; HATU is highly efficient. sigmaaldrich.comsigmaaldrich.com

Green Chemistry Approaches to Amide Synthesis (e.g., Solvent-Free and Boric Acid Catalysis)

In line with the principles of green chemistry, methods that minimize or eliminate the use of hazardous solvents are highly desirable. numberanalytics.com Solvent-free amide synthesis can be achieved by directly heating a mixture of a carboxylic acid and an amine or urea (B33335), often with a catalyst. semanticscholar.orgresearchgate.net

Boric acid has emerged as a mild, inexpensive, and environmentally benign catalyst for direct amidation. semanticscholar.orgnih.govorgsyn.org The reaction typically proceeds by heating a mixture of the carboxylic acid, the amine (or urea as an ammonia source), and a catalytic amount of boric acid. semanticscholar.orgresearchgate.net This method avoids hazardous reagents and solvents, making it an attractive green alternative. researchgate.net Theoretical studies suggest that the catalytic cycle involves the formation of an acyloxyboronic acid intermediate, which is a mixed anhydride that readily reacts with the amine. researchgate.net The removal of water, often accomplished with molecular sieves or azeotropic distillation, is crucial for driving the reaction to completion. nih.govresearchgate.net This technique has been successfully applied to a wide range of substrates, including those with stereogenic centers, which are often preserved during the reaction. orgsyn.org

Olefin Metathesis and Wittig Reactions in Dienamide Backbone Construction

The construction of the conjugated diene backbone is a critical aspect of synthesizing this compound. Olefin metathesis and the Wittig reaction are powerful carbon-carbon double bond-forming reactions that are well-suited for this purpose. nobelprize.orgmnstate.edu

Olefin metathesis, recognized with the 2005 Nobel Prize in Chemistry, utilizes catalysts—typically based on ruthenium or molybdenum—to rearrange alkene fragments. nobelprize.orgchim.it Ring-closing metathesis (RCM) of an ene-ynamide is a known strategy to produce cyclic dienamides. chim.itresearchgate.net For an acyclic dienamide like this compound, a cross-metathesis approach would be employed. This would involve reacting a simpler N-allylamide with a suitable olefin partner in the presence of a catalyst like the Grubbs catalyst to construct the dienamide system. The efficiency of metathesis reactions has made them a cornerstone of modern organic synthesis. researchgate.net

The Wittig reaction provides a complementary and highly reliable method for alkene synthesis. mnstate.edubyjus.commasterorganicchemistry.com It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. total-synthesis.com To synthesize a dienamide, a multi-step sequence could be envisioned where a Wittig reaction is used to create one of the double bonds. For instance, an α,β-unsaturated aldehyde could be reacted with a suitable phosphorus ylide to generate the conjugated diene system, which is then elaborated to the final amide. The Wittig reaction is renowned for its reliability and the high degree of control it offers over the location of the newly formed double bond. mnstate.edu

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound Derivatives

The generation of single-enantiomer compounds is critical in medicinal chemistry and materials science. For derivatives of this compound, several enantioselective methodologies have been developed, leveraging chiral catalysts to control the three-dimensional arrangement of atoms. These methods provide access to chiral amines, heterocycles, and other valuable structures from dienamide precursors.

A significant approach involves the asymmetric hydrogenation of dienamides. Research has demonstrated the synthesis of chiral aliphatic amines through the rhodium-catalyzed asymmetric hydrogenation of dienamides. Using ligands such as (SC,RP)-DuanPhos under a low pressure of hydrogen gas at room temperature, excellent yields and high enantioselectivities can be achieved. thieme-connect.com This method is notable for its tolerance of various functional groups, including ene-yne amides, which lead to the formation of chiral Z-allylic amines with high selectivity. thieme-connect.com

Another powerful strategy is the use of chiral catalysts in cycloaddition reactions. Chiral phosphoric acids have been successfully employed as catalysts in enantioselective Diels-Alder reactions between 2-trifluoroacetamido-1,3-dienes (dienamide analogues) and α,β-unsaturated carbonyl compounds. researchgate.net This method produces polysubstituted 1-acetamido cyclohexenes with high yields and excellent diastereo- and enantioselectivities. researchgate.net

Furthermore, chiral π–Cu(II) complexes have been shown to catalyze highly effective dearomative (3+2) cycloaddition reactions between isoquinolinium ylides and α,β–γ,δ-dienamides. rsc.orgresearchgate.net This process is characterized by its high site-selectivity (favoring the γ,δ-position of the dienamide), enantioselectivity, and variable exo/endo-selectivity depending on the specific substrates and ligands used. rsc.orgresearchgate.net The resulting pyrroloisoquinoline derivatives are obtained with up to three chiral centers, demonstrating the method's utility in constructing complex chiral scaffolds. rsc.org

Table 1: Selected Enantioselective Reactions for Dienamide Derivatives

Reaction Type Catalyst/Ligand Substrates Product Type Key Findings Reference
Asymmetric Hydrogenation Rhodium / (SC,RP)-DuanPhos Dienamides, Ene-yne amides Chiral Aliphatic Amines, Chiral Z-Allylic Amines Excellent yields and enantioselectivities at room temperature and 1 atm H₂. thieme-connect.com
Diels-Alder Reaction Chiral Phosphoric Acid 2-Trifluoroacetamido-1,3-dienes, α,β-Unsaturated Carbonyls Polysubstituted 1-Acetamido Cyclohexenes High yields with excellent diastereo- and enantioselectivities. researchgate.net
(3+2) Cycloaddition Chiral π–Cu(II) Complex α,β–γ,δ-Dienamides, Isoquinolinium Ylides Chiral Pyrroloisoquinoline Derivatives High γ,δ-site-selectivity and enantioselectivity; exo/endo selectivity is substrate/ligand dependent. rsc.orgresearchgate.net
Povarov Reaction Chiral Phosphoric Acid (CPA) Dienamides, Aromatic Amines, Aldehydes Chiral Azahelicenes One-pot sequential process with good yields and high enantioselectivities. researchgate.net

Multi-Component and Cascade Reactions for Complex Dienamide Structures

Multi-component reactions (MCRs) and cascade (or domino/tandem) reactions represent highly efficient synthetic strategies that significantly increase molecular complexity in a single operation. organic-chemistry.orgtcichemicals.comwikipedia.org MCRs combine three or more reactants in one pot to form a product that incorporates most or all of the starting materials' atoms. tcichemicals.com Cascade reactions involve a sequence of two or more transformations where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates or add new reagents. wikipedia.org These approaches are prized for their atom economy, reduction of waste, and ability to rapidly construct diverse molecular libraries. wikipedia.orgnumberanalytics.com

In the context of dienamide synthesis, organocatalysis has enabled powerful cascade reactions. For instance, cascade reactions initiated by trienamine activation of 2,4-dienals can be used to synthesize and diversify privileged polycyclic structures. mdpi.com This approach allows for consecutive reactions with dienophiles, leading to complex molecules from simple starting materials. mdpi.com

Palladium catalysis has also been instrumental in developing cascade sequences to access complex nitrogen-containing scaffolds. One such process involves a diverted Tsuji–Trost reaction of tricyclic aziridines, which leads to a dienyl intermediate that subsequently undergoes a facile intramolecular Diels–Alder (IMDA) reaction. nih.govacs.org This one-pot sequence transforms relatively simple starting materials into stereodefined tetracyclic amines, highlighting the power of combining catalysis with classic cycloaddition strategies to build molecular complexity. nih.govacs.org

The integration of MCRs with dienamides has also proven fruitful. An efficient asymmetric synthesis of azahelicenes has been developed through an organocatalyzed asymmetric multicomponent reaction. researchgate.net This one-pot process involves the reaction of polycyclic aromatic amines, aldehydes, and dienamides, catalyzed by a chiral phosphoric acid, followed by an oxidative aromatization step to furnish the final azahelicene products in good yields and with high enantioselectivities. researchgate.net

Mechanistic Organic Chemistry of Hepta 4,6 Dienamide Transformations

Fundamental Reaction Mechanisms Governing Dienamide Reactivity

The reactivity of hepta-4,6-dienamide is fundamentally controlled by the electronic nature of its conjugated π-system and the amide functional group. The amide group, being a moderate activating group, influences the electron density of the diene. The core reaction mechanisms include pericyclic reactions, which involve a cyclic redistribution of bonding electrons in a single concerted step, and addition reactions where electrophiles or nucleophiles attack the diene system. ebsco.comutexas.edu The specific pathway taken is often influenced by factors such as the reaction conditions (e.g., heat or light), the nature of the reactants, and the presence of catalysts. ebsco.comwikiversity.org

Elimination reactions, which involve the removal of a leaving group and a proton from adjacent atoms to form a double bond, are also fundamental in the broader context of organic chemistry and can be relevant in the synthesis or further transformation of dienamides. numberanalytics.com These reactions can proceed through two primary mechanisms: a two-step E1 mechanism involving a carbocation intermediate, or a one-step concerted E2 mechanism. numberanalytics.com

Electrophilic and Nucleophilic Additions to the Hepta-4,6-diene Moiety

The conjugated diene system of this compound is susceptible to both electrophilic and nucleophilic attacks. utexas.edumasterorganicchemistry.comstereoelectronics.org

Electrophilic addition to a conjugated diene like that in this compound can result in two main products: the 1,2-adduct and the 1,4-adduct. masterorganicchemistry.comlibretexts.orglibretexts.org In a 1,2-addition , the electrophile and the nucleophile add to adjacent carbons of one of the double bonds. libretexts.org In a 1,4-addition , the electrophile and nucleophile add to the terminal carbons (carbons 1 and 4) of the conjugated system, with the remaining double bond shifting to the C2-C3 position. masterorganicchemistry.comlibretexts.org

The product distribution between 1,2- and 1,4-addition is often dependent on the reaction temperature. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. masterorganicchemistry.comlibretexts.org This is often the 1,2-addition product because it arises from the more stable carbocation intermediate and a lower activation energy transition state. masterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the major product is the most stable one. masterorganicchemistry.comlibretexts.org This is frequently the 1,4-addition product, as it often has a more substituted and therefore more stable double bond. masterorganicchemistry.com Under these conditions, the initially formed kinetic product can revert to the carbocation intermediate and then form the more stable thermodynamic product. masterorganicchemistry.comlibretexts.org

Nucleophilic additions can also occur, particularly if the dienamide system is activated by electron-withdrawing groups. acs.orguni-hannover.deresearcher.life

The formation of a resonance-stabilized allylic carbocation is a key intermediate in the electrophilic addition to conjugated dienes. fiveable.melibretexts.orgfiveable.me When an electrophile adds to one of the terminal carbons of the diene system, the resulting positive charge is not localized on a single carbon but is delocalized over two carbons through resonance. libretexts.orglibretexts.orgallen.in

This delocalization has two major consequences:

Increased Stability: The allylic carbocation is more stable than a non-allylic carbocation, which is why electrophilic addition to a conjugated diene is often faster than to an isolated alkene. libretexts.orglibretexts.org

Multiple Reaction Sites: The nucleophile can attack either of the carbons bearing a partial positive charge in the resonance hybrid, leading to the formation of both 1,2- and 1,4-addition products. fiveable.melibretexts.orglibretexts.org

The relative stability of the possible resonance structures of the allylic carbocation intermediate influences the product ratio, especially under kinetic control. masterorganicchemistry.comfiveable.memasterorganicchemistry.com The reaction pathway that proceeds through the more stable carbocation will generally have a lower activation energy and will be favored. fiveable.melibretexts.org

Table 2: Summary of Addition Reaction Control

Control TypeReaction ConditionsMajor ProductRationale
Kinetic Control Low Temperature masterorganicchemistry.comscribd.comFastest-forming product (often 1,2-adduct) masterorganicchemistry.comLower activation energy pathway is favored. libretexts.org
Thermodynamic Control High Temperature masterorganicchemistry.comscribd.comMost stable product (often 1,4-adduct) masterorganicchemistry.comReaction is reversible, allowing equilibrium to favor the lowest energy product. libretexts.org

Analysis of 1,2- and 1,4-Addition Pathways

Hydrogenation and Selective Reduction Mechanisms of Dienamides

The hydrogenation of dienamides, such as this compound, presents a significant challenge in synthetic chemistry due to the presence of multiple reducible sites: the two carbon-carbon double bonds and the amide carbonyl group. Achieving selectivity in these reductions is crucial and depends heavily on the chosen catalyst, reagents, and reaction conditions. stanford.edu The primary goal is often the selective reduction of one or both double bonds without affecting the amide functionality.

Mechanistically, the catalytic hydrogenation of alkenes typically involves the adsorption of both hydrogen gas and the substrate onto the surface of a heterogeneous metal catalyst (e.g., Palladium, Platinum, Rhodium). stanford.edu The reaction proceeds by the stepwise addition of hydrogen atoms to the double bond. For conjugated dienes, the process is more complex due to the potential for 1,2-addition, 1,4-addition, and over-reduction.

The site-selective mono-hydrogenation of polarized conjugated dienes, including dienamides, is particularly challenging. The difficulty lies in controlling the positional selectivity of the initial metal-hydride addition and preventing further hydrogenation or isomerization of the desired product. researchgate.net Rhodium-based catalysts, in particular, have shown promise in achieving selective reduction. For instance, Rh(I)-hydride complexes can selectively add to the more electron-poor double bond of a conjugated system. The resulting metal-enolate can then undergo protonolysis, often by an alcohol solvent, to yield the mono-hydrogenated product. researchgate.net DFT studies and deuterium-labeling experiments support a mechanism involving a nucleophilic Rh(I)-hydride addition followed by an inner-sphere protonation. researchgate.net

The choice of ligands on the metal catalyst plays a critical role in directing the selectivity. For example, in the Rh-catalyzed hydrogenation of electron-poor dienes, xantphos-type ligands have been found to generate highly active and selective catalysts for C2,C3-hydrogenation (equivalent to 1,4-addition in diene nomenclature). researchgate.net

Cobalt-based catalysts have also been explored for the asymmetric hydrogenation of related enamides. uit.nonih.gov Mechanistic studies suggest a pathway involving cobalt(0) and cobalt(II) intermediates. The catalyst's resting state is often a complex between the cobalt and the enamide substrate. The addition of H2 is typically irreversible and can be the rate- and selectivity-determining step. uit.no

The following table summarizes research findings for the selective hydrogenation of various dienamides and related unsaturated amides, highlighting the conditions used to control the reaction's outcome.

SubstrateCatalyst/ReagentsSolventConditionsProduct(s)Yield (%)Source
Generic Electron-Poor Dienone/DienamideRh(CO)2acac / xantphos, H2MeOHNot specifiedSelective C2,C3-mono-hydrogenation productUp to 91% researchgate.net
α,β-Unsaturated AmidesRh(CO)2acac / xantphos, H2MeOHNot specifiedSaturated Amide~99% researchgate.net
Methyl-2-acetamidoacrylate (Enamide)[(R,R)-(iPrDuPhos)Co]2(µ2-H)3(H), H2 (4 atm)THF/MeOH (1:1)20 hours(S)-N-Acetylalanine methyl ester100% uit.no
trans-Cinnamic Acid derivativesAPPd(0)@Si / KOH, H2H2O60 °C, 24hHydrogenated acid derivative>95% mdpi.com
DNA-conjugated Nitroarenes (for Amine synthesis)10% Pd/C, HCOOH, TPGS-750-MHEPES buffer37 °C, 2hCorresponding AnilinesQuantitative nih.gov

Oxidative Transformations and Fragmentation Pathways of the this compound Scaffold

The this compound scaffold is susceptible to various oxidative transformations, which can lead to a range of products through functionalization or fragmentation of the molecule. The conjugated diene system is the most reactive site for oxidation.

One common oxidative pathway is cleavage of the carbon-carbon double bonds. A method for the highly regioselective oxidative cleavage of unsymmetrical conjugated dienes has been developed to produce α,β-unsaturated nitriles. This process selectively cleaves the terminal C=C double bond. rsc.org For this compound, this would imply cleavage of the C6=C7 bond, potentially yielding a shorter-chain unsaturated amide. The regioselectivity is often higher for electron-deficient dienes. rsc.org

Ozonolysis is a classic method for cleaving double bonds. The reaction of the this compound with ozone would likely form an initial ozonide at one or both double bonds, which upon workup could yield various carbonyl compounds depending on the conditions used. For example, oxidative workup (e.g., with H₂O₂) would lead to carboxylic acids, while reductive workup (e.g., with Zn/H₂O or dimethyl sulfide) would give aldehydes or ketones. The abiotic oxidative transformation of related compounds, like the tire additive 6-PPD, demonstrates that ozonation can lead to a multitude of transformation products (TPs), with quinone-like structures being key intermediates. nih.gov

Oxidation can also occur without bond cleavage. The reaction of dienes with singlet oxygen typically proceeds via a [4+2] cycloaddition (a Diels-Alder type reaction) to form an endoperoxide. researchgate.net For this compound, this would result in a bicyclic peroxide, which could be a stable product or an intermediate for further transformations.

Another transformation involving a [4+2] cycloaddition is the reaction with dienophiles like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD). This reaction has been studied with (E)-N-(2-phenoxyethyl)this compound. The resulting cycloadduct can be considered a "protected" form of the diene. Subsequent chemical steps, such as basic hydrolysis and air oxidation, can lead to the fragmentation of the protecting group, regenerating a 1,3-diene system. This sequence highlights a pathway where the diene undergoes a transformation and is later regenerated, which is relevant in multi-step syntheses.

The following table outlines key oxidative transformations applicable to the dienamide scaffold, detailing the reagents and expected outcomes.

Substrate TypeReagents/ConditionsTransformation TypeProduct(s)Source
Unsymmetric Conjugated DienesTEMPO/NH4Cl/O2/NaNO2Regioselective Oxidative Cleavageα,β-Unsaturated Nitriles rsc.org
Spiro[2.4]hepta-4,6-dieneSinglet Oxygen (1O2)[4+2] CycloadditionEndoperoxide researchgate.net
(E)-N-(2-phenoxyethyl)this compound4-phenyl-1,2,4-triazole-3,5-dione (PTAD)[4+2] CycloadditionDiels-Alder Adduct
6-PPD (related amine)Ozone (O3)Oxidative Transformation/Fragmentation6-PPD quinone and 37 other TPs nih.gov
Conjugated DienesOzone (O3), then reductive or oxidative workupOxidative Cleavage (Ozonolysis)Aldehydes, Ketones, or Carboxylic AcidsGeneral Knowledge

Theoretical and Computational Studies of Hepta 4,6 Dienamide Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure, Delocalization, and Stability

Detailed research into various α,β-unsaturated amides and related systems using DFT methods like B3LYP reveals key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical in predicting chemical reactivity. A higher EHOMO suggests a greater ability to donate electrons, while a lower ELUMO indicates a greater ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For hepta-4,6-dienamide, the conjugated diene system in conjunction with the amide functional group creates a delocalized π-electron system. This delocalization is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to non-conjugated analogues, thereby reducing the energy gap and increasing its reactivity, particularly in pericyclic reactions. Computational studies on similar conjugated systems allow for the prediction of these values. researchgate.net Theoretical calculations for model α,β-unsaturated compounds demonstrate how these parameters can be quantified. researchgate.net

Table 1: Representative Quantum Chemical Parameters for a Model Unsaturated Compound Calculated for a model compound in the gas phase using DFT/B3LYP method. Data is illustrative of typical values for such systems.

Parameter Value (eV) Significance
EHOMO -5.71 Electron-donating ability
ELUMO -1.42 Electron-accepting ability
Energy Gap (ΔE) 4.29 Chemical reactivity and stability
Ionization Potential (I) 5.71 Energy to remove an electron
Electron Affinity (A) 1.42 Energy released when gaining an electron
Electronegativity (χ) 3.57 Tendency to attract electrons
Chemical Hardness (η) 2.15 Resistance to change in electron distribution

Computational Conformational Analysis and Energy Landscape Mapping

The flexibility of the heptane (B126788) chain in this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Computational conformational analysis is the study of these different spatial arrangements and their corresponding energies. taltech.ee By mapping the potential energy surface (PES), researchers can identify the most stable, low-energy conformers, which are the most likely to be populated at equilibrium. taltech.ee

This process typically begins with a broad search of the conformational space using methods like molecular mechanics (MM) or semi-empirical methods (like GFN-xTB) to generate a large number of candidate structures. taltech.eemdpi.com These structures are then optimized at a higher level of theory, such as DFT or Møller-Plesset perturbation theory (MP2), to obtain accurate geometries and relative energies. mdpi.com For flexible molecules, this analysis is critical as the reactivity and interaction profile can be highly dependent on the adopted conformation. nih.gov Studies on flexible thioether macrocycles, for instance, show significant energy differences between various conformers, with different computational methods sometimes predicting different lowest-energy structures. mdpi.com For this compound, key dihedral angles around the C-C single bonds would be systematically rotated to explore the energy landscape, with particular attention to the planarity of the dienamide system, which is crucial for π-orbital overlap.

Table 2: Illustrative Conformational Energy Data for a Flexible Molecule Data adapted from a computational study on a model macrocycle, demonstrating the typical energy differences found between stable conformers. mdpi.com

Conformer ID Description Relative Energy (kcal/mol) - MMFF Relative Energy (kcal/mol) - B3LYP
Conf-A gla.ac.uk 0.00 0.21
Conf-B tau.ac.il 0.50 0.00
Conf-C nih.gov 3.29 2.85
Conf-D researchgate.net 1.20 1.55

Transition State Computations and Reaction Pathway Predictions for Dienamide Reactions

Dienamides are versatile intermediates in organic synthesis, notably participating in cycloaddition reactions like the Diels-Alder reaction. numberanalytics.com Transition state (TS) theory and computational chemistry are powerful tools for predicting the feasibility, regioselectivity, and stereoselectivity of such reactions. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. dovepress.com

Computational methods like DFT can be used to locate and characterize the geometry and energy of transition states. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For the Diels-Alder reaction of a dienamide, computations can compare the activation barriers for the formation of different regioisomers (e.g., ortho vs. meta products), thereby predicting the major product. scifiniti.com For example, theoretical studies on the cyclization of enyne-allenes show that a concerted pathway has a predicted barrier of 23.8 kcal/mol, which is consistent with experimental observations. mdpi.com Similarly, for this compound acting as a diene, its reaction with a dienophile would proceed through a cyclic transition state, and quantum chemical calculations could predict the activation and reaction energies.

Table 3: Example Activation and Reaction Energies for a Model Diels-Alder Reaction Data represents calculated energies for the reaction of a substituted heterobutadiene with ethylene, illustrating the outputs of transition state analysis. scifiniti.com

Reaction Activation Energy (ΔE) (kcal/mol) Reaction Energy (ΔErxn) (kcal/mol)
Butadiene + Ethylene 26.5 -38.9
Aza-butadiene + Ethylene 30.1 -35.2
Oxa-butadiene + Ethylene 33.4 -40.1

Molecular Modeling and Dynamics Simulations of this compound and its Interactions

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules at an atomic level. While quantum calculations are excellent for understanding electronic structure and reactivity, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time.

MD simulations can provide insights into how this compound interacts with other molecules, such as solvents or biological macromolecules. In a simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. This allows for the study of dynamic processes, such as ligand binding to a protein active site. For example, if this compound were being investigated as a potential ligand for a protein target, molecular docking could first predict its preferred binding pose and affinity (often given as a docking score). Subsequently, MD simulations could be run to assess the stability of the protein-ligand complex, analyzing metrics like root mean square deviation (RMSD) and the persistence of intermolecular interactions (e.g., hydrogen bonds) over time.

Table 4: Representative Data from a Molecular Docking and Simulation Study Illustrative data from a study of marine compounds as DPP-4 inhibitors, showing typical metrics used to evaluate ligand-protein interactions.

Compound ID Docking Score (kcal/mol) Binding Energy (MM-GBSA) (kcal/mol) Key H-Bond Interactions (Residues)
Vildagliptin (Drug) -7.56 -55.43 Tyr547, Ser630, Tyr662
CMNPD13046 -13.34 -74.92 Arg125, Glu206, Val207, Ser630
CMNPD17868 -13.45 -73.08 Glu205, Glu206, Tyr547, Arg669

Hepta 4,6 Dienamide in Natural Product Chemistry and Biosynthesis Research

Isolation and Phytochemical Characterization of Naturally Occurring Dienamides

The hepta-4,6-dienamide moiety is a structural feature found in a variety of naturally occurring amides, which have been isolated from diverse plant and microbial sources. The characterization of these compounds has revealed their significance in natural product chemistry. Notable examples include Kunstleramide from the Lauraceae family, Myxothiazol (B1677603) analogues from myxobacteria, and various amides from the Zanthoxylum genus.

Kunstleramide

A notable dienamide, (-)-Kunstleramide, was isolated from the bark of Beilschmiedia kunstleri Gamble, a plant from the Lauraceae family found in Malaysia. mdpi.comnih.gov Its structure was determined as (2E,4E)-7-(3',4'-dimethoxyphenyl)-N-ethyl-6-(R)-hydroxyhepta-2,4-dienamide through extensive spectroscopic analysis, including 1D- and 2D-NMR, UV, IR, and mass spectrometry. mdpi.comnih.gov The absolute configuration of the stereocenter at C-6 was established through analysis of its NOESY spectrum. nih.gov (-)-Kunstleramide was also isolated from Beilschmiedia palembanica. ucsc.edu

Myxothiazol Analogues

Myxothiazols are a group of potent antifungal compounds produced by myxobacteria, such as Myxococcus fulvus and Stigmatella aurantiaca. mdpi.comresearchgate.net These compounds are characterized by a bis-thiazole core connected to a β-methoxyacrylate pharmacophore and a heptadienyl side chain. mdpi.comresearchgate.net Myxothiazol A is a well-known member of this family, featuring a terminal amide group. researchgate.net Another analogue, Myxothiazol Z, possesses a methyl ester instead of the amide. researchgate.net The isolation and characterization of these and other analogues have been crucial for understanding their structure-activity relationships. ucsc.eduresearchgate.net A reinvestigation of constituents from the sponge Cacospongia mycofijiensis also led to the isolation of mycothiazole (B1237078) and a new diol analogue. ucsc.edu

Zanthoxylum ailanthoides Amides

The stem bark of Zanthoxylum ailanthoides, a plant found in several parts of Asia, has yielded a number of amide compounds. acs.org Among them is (2E,4E)-N-isobutyl-6-oxohepta-2,4-dienamide. acs.org The structures of these compounds were elucidated using spectroscopic and mass spectrometric analyses. acs.org Further phytochemical investigations of the genus Zanthoxylum have revealed a diverse array of alkamides, many of which possess a dienamide structure and exhibit various biological activities. ljmu.ac.uknih.govamazonaws.commdpi.com For instance, three new alkamides, zanthoamides G-I, were isolated from the fruits of Zanthoxylum zanthoxyloides. ljmu.ac.uk

Below is a table summarizing the phytochemical data for selected naturally occurring dienamides.

Compound NameNatural SourceMolecular FormulaKey Spectroscopic DataReference
(-)-KunstleramideBeilschmiedia kunstleri, Beilschmiedia palembanicaC₁₇H₂₃NO₄¹H NMR, ¹³C NMR, 2D-NMR, IR, UV, MS mdpi.comnih.govucsc.edu
(2E,4E)-N-isobutyl-6-oxohepta-2,4-dienamideZanthoxylum ailanthoidesC₁₁H₁₇NO₂¹H NMR, ¹³C NMR, MS acs.org
Myxothiazol AMyxococcus fulvus, Stigmatella aurantiacaC₂₅H₃₃N₃O₃S₂NMR, MS mdpi.comresearchgate.net
Myxothiazol ZMyxococcus fulvusC₂₅H₃₂N₂O₄S₂NMR, MS researchgate.net
Zanthoamide GZanthoxylum zanthoxyloidesC₁₈H₂₉NO₃¹H NMR, ¹³C NMR, 2D-NMR ljmu.ac.uk

Investigating Biosynthetic Pathways and Precursor Derivations for Dienamide Natural Products

The biosynthesis of dienamide-containing natural products, particularly the myxothiazols, has been a subject of significant research interest. These studies have unveiled complex biosynthetic machinery involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

The biosynthetic gene cluster for myxothiazol has been identified and characterized in Stigmatella aurantiaca. researchgate.netnih.gov The biosynthesis is catalyzed by a large, multi-domain mega-synthetase encoded by the mta gene cluster. nih.gov This process involves the condensation of several precursor units, including isovalerate, malonate, methylmalonate, and cysteine. nih.gov The assembly line nature of the PKS/NRPS system allows for the stepwise construction of the complex myxothiazol backbone. nih.govresearchgate.net

A key feature of myxothiazol biosynthesis is the utilization of branched-chain carboxylic acids as starter units. nih.gov Isovaleryl-CoA, derived from the degradation of leucine (B10760876) or through a novel biosynthetic route from acetate (B1210297), serves as the initial building block. nih.govsigmaaldrich.com This novel pathway for isovalerate biosynthesis was discovered through studies in S. aurantiaca, where inactivation of the branched-chain keto acid dehydrogenase complex did not abolish myxothiazol production. nih.govsigmaaldrich.com This alternative route proceeds via a branch of the mevalonate (B85504) pathway. nih.gov

The formation of the terminal amide in myxothiazol A is another critical step in its biosynthesis. It is proposed that the terminal amide is formed from a carrier protein-bound myxothiazol acid that is thioesterified to the MtaF protein. researchgate.net In contrast, the biosynthesis of myxothiazol Z, the ester analogue of myxothiazol A, is thought to proceed from the amide precursor, myxothiazol A, likely through an O-methyl imidate intermediate. researchgate.net

The heterologous expression of the myxothiazol biosynthetic gene cluster in other bacteria, such as Pseudomonas putida, has been successfully achieved, providing a powerful tool for studying and engineering the biosynthesis of these complex dienamides. researchgate.net

Biomimetic Synthetic Approaches Inspired by Natural Dienamide Architectures

The intricate structures of naturally occurring dienamides have inspired the development of biomimetic synthetic strategies. These approaches aim to mimic the efficiency and selectivity of biosynthetic pathways to construct these complex molecules in the laboratory.

A notable example is the total synthesis of (-)-kunstleramide. One reported stereoselective synthesis utilized Keck's asymmetric allylation and a Trost isomerization as key steps to construct the chiral center and the dienamide system. nih.gov This strategy allowed for the efficient synthesis of the natural product and a series of its amide analogues. nih.gov The retrosynthetic analysis of (-)-kunstleramide often involves dissecting the molecule in a way that mirrors its likely biosynthetic precursors, highlighting the influence of biosynthetic considerations on synthetic planning. nih.gov

The synthesis of dienamides, in general, has been an active area of research. Various methods have been developed for the construction of the dienamide moiety with control over the double bond geometry, which is a significant challenge. gla.ac.uk One flexible one-step synthesis of dienamides has been reported, which has been applied in approaches towards the total synthesis of the Crocacins, a family of linear dipeptides that also contain a dienamide unit. gla.ac.uk

The principles of biomimetic synthesis extend beyond simply mimicking individual reactions. They often involve cascade reactions or convergent strategies that assemble complex structures from simpler building blocks in a manner analogous to how nature constructs them. scribd.com For instance, the synthesis of rifamycin (B1679328) biosynthetic congeners, which also feature complex unsaturated amide structures, has employed strategies such as a fragmentation of an intermediate dihydropyranone to create a stereochemically defined (E,Z)-dienamide unit. cornell.edu

These synthetic efforts not only provide access to valuable natural products and their analogues for biological evaluation but also deepen our understanding of the chemical principles that underpin their biosynthesis.

Synthetic Applications and Derivative Chemistry of Hepta 4,6 Dienamide As a Platform Molecule

Utilization of Hepta-4,6-dienamide as a Versatile Building Block in Complex Molecule Synthesis

Dienamides are a class of organic compounds that feature a conjugated diene system attached to an amide group. This structural motif makes them highly valuable as versatile building blocks in the synthesis of complex molecules, including numerous natural products and pharmaceutically relevant compounds. rhhz.netgla.ac.uk The dienamide functionality can act as either an electron-rich or an electron-poor system, allowing it to participate in a wide array of chemical transformations. gla.ac.ukrsc.org

The utility of dienamides in complex molecule synthesis is highlighted by their role as key intermediates in the construction of alkaloids, macrolides, and other structurally intricate natural products. For instance, a hexadienamide was a crucial intermediate in a palladium-catalyzed bis-cyclization to create the indole (B1671886) alkaloid spirotryprostatin B. rhhz.net Similarly, the synthesis of the potent neurotoxin, anatoxin-a, involved a key intramolecular Diels-Alder cycloaddition of a dienamide intermediate. gla.ac.uk The Lituarines, a class of marine natural products, feature an acyclic conjugated dienamide in their structure, making the synthesis of this moiety a critical aspect of their total synthesis. gla.ac.uk

The synthesis of these complex molecules often relies on the ability to construct the dienamide unit with high stereoselectivity. Various methods have been developed for this purpose, including Wittig-type reactions, transformations of dienic sulfones, photochemical electrocyclic reactions, and cross-coupling reactions. rsc.org The development of new synthetic methods for dienamides continues to be an active area of research, driven by the importance of these motifs in organic synthesis. rhhz.net

A summary of representative natural products and complex molecules synthesized using dienamide building blocks is presented in the table below.

Target Molecule Dienamide Intermediate Type Key Transformation Reference
Spirotryprostatin BHexadienamidePd-catalyzed bis-cyclization rhhz.net
Anatoxin-aAcyclic DienamideIntramolecular Diels-Alder gla.ac.uk
Lituarines B and C(Z,E)-DienamideMacrocyclization gla.ac.uk
(+)-ConiceineAcyclic Chiral DienamideReductive photocyclization researchgate.net

Construction of Diverse Heterocyclic Systems via Dienamide Cyclization Reactions

The conjugated π-system of dienamides makes them excellent precursors for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions can be broadly categorized into cycloadditions, electrocyclizations, and radical cyclizations.

Diels-Alder Reactions: Dienamides can function as electron-rich dienes in [4+2] cycloaddition reactions with electron-deficient dienophiles. These reactions are often highly regioselective, yielding products with specific substitution patterns. gla.ac.ukacs.org The use of chiral auxiliaries or chiral catalysts can render these cycloadditions enantioselective, providing access to chiral cyclic amines and other valuable heterocyclic structures. researchgate.net

Electrocyclizations: Photochemical [6π] electrocyclization is another powerful tool for the construction of cyclic systems from dienamides. For instance, the synthesis of (+)-coniceine, a hemlock alkaloid, utilized a key reductive photocyclization of an acyclic chiral dienamide. researchgate.net The stereochemical outcome of these reactions can often be controlled by the use of a chiral auxiliary. researchgate.net

Radical Cyclizations: Radical cyclization of dienamides provides a route to various lactams. For example, the atom transfer radical cyclization (ATRC) of N-allyltrichloroacetamides can produce γ-lactams. ub.edu The regioselectivity of these cyclizations (e.g., 4-exo vs. 5-exo) can be influenced by the substitution pattern on the dienamide substrate. ub.edu

Other Cyclization Strategies: Dienamides can also undergo electrophilic cyclization. For example, alkoxydienamides, synthesized from the reaction of α,β-unsaturated acetals with isocyanates, can be converted into substituted 2-pyrrolidinones or cyclic imino ethers under mild acidic conditions. rsc.org This approach provides a versatile route to different heterocyclic frameworks from a common dienamide precursor. rsc.org

The table below summarizes various cyclization reactions of dienamides.

Dienamide Type Reaction Type Product Key Features Reference
N-Substituted DienamideDiels-AlderSubstituted AminesHigh regioselectivity gla.ac.uk
Chiral DienamideEnantioselective Diels-AlderChiral Cyclic AminesUse of chiral dienophiles or catalysts researchgate.net
Acyclic Chiral Dienamide6π PhotocyclizationIndolizidine AlkaloidDiastereocontrol with chiral auxiliary researchgate.net
N-AllyltrichloroacetamideRadical Cyclizationβ- and γ-LactamsRegioselectivity depends on substitution ub.edu
AlkoxydienamideElectrophilic CyclizationPyrrolidinones, Imino EthersControlled by acidic catalyst choice rsc.org

Conjugate Addition and Cross-Coupling Reactions Involving Dienamide Substrates

The extended conjugation in dienamides presents multiple electrophilic sites, making them interesting substrates for conjugate addition reactions. Furthermore, the vinylic C-H and C-X (where X is a leaving group) bonds in dienamides can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Conjugate Addition: The conjugate addition of nucleophiles to electron-deficient dienes is a well-established method for C-C bond formation. rsc.org In the case of dienamides, which are vinylogous amides, nucleophilic attack can potentially occur at the β- or δ-positions. The regioselectivity of this addition is a key challenge and can be influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. rsc.org Both transition-metal-catalyzed and organocatalytic methods are being developed to control the regio- and stereoselectivity of these reactions. rsc.org For example, the conjugate addition of arylboronic acids to α,β-unsaturated amides has been achieved with high efficiency using rhodium catalysts. organic-chemistry.org

Cross-Coupling Reactions: Cross-coupling reactions are powerful tools for the synthesis of substituted dienes. mdpi.com Ruthenium- and rhodium-catalyzed direct oxidative cross-coupling of acrylamides with alkenes provides an efficient route to (Z,E)-dienamides with good stereoselectivity. rsc.org This method tolerates a wide range of functional groups on the alkene coupling partner. rsc.org The use of directing groups on the acrylamide (B121943) can facilitate the vinylic C-H activation required for the cross-coupling. nih.gov

Hiyama cross-coupling, which involves the coupling of organosilanes with organic halides, has also been applied to the synthesis of complex molecules containing amide functionalities. mdpi.com While not directly on a simple dienamide, the palladium-catalyzed coupling of N-acylglutarimides with phenyltriethoxysilanes demonstrates the compatibility of amide groups in such transformations. mdpi.com

Below is a table summarizing representative conjugate addition and cross-coupling reactions of dienamides and related systems.

Reaction Type Substrates Catalyst/Reagent Product Type Reference
Conjugate Additionα,β-Unsaturated Amides, Arylboronic AcidsRh(acac)(CH2CH2)2 / (S)-binapβ-Aryl Amides organic-chemistry.org
Oxidative Cross-CouplingAcrylamides, AlkenesRu or Rh complexes(Z,E)-Dienamides rsc.org
Directed Cross-CouplingAcrylamides, Allyl Acetate (B1210297)Ruthenium catalyst(Z,E)-Dienamides nih.gov
Hiyama Cross-CouplingN-Acylglutarimides, PhenyltriethoxysilanesPalladium acetate / PCy3Aryl Ketones mdpi.com

Polymerization Studies and Materials Science Applications of Dienamide Monomers

The diene functionality within this compound and related structures suggests their potential use as monomers in polymerization reactions to create novel materials. Acyclic Diene Metathesis (ADMET) polymerization is a particularly relevant technique for the polymerization of terminal dienes. wikipedia.org

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization that is driven by the removal of a small volatile molecule, typically ethylene. wikipedia.org This method is known for its high functional group tolerance, which would be advantageous for the polymerization of monomers containing the amide group. caltech.edu The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts, has made ADMET a robust and versatile polymerization technique. researchgate.net

The table below outlines the key features of ADMET polymerization relevant to dienamide monomers.

Polymerization Method Monomer Type Catalyst Type Potential Polymer Product Key Advantages Reference
Acyclic Diene Metathesis (ADMET)α,ω-Dienes (e.g., dienamides)Ruthenium-based (e.g., Grubbs)Functionalized PolyamidesHigh functional group tolerance, control over polymer structure wikipedia.orgcaltech.edu

Future Research Directions and Emerging Methodologies in Hepta 4,6 Dienamide Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Dienamide Transformations

The synthesis of dienamides, including Hepta-4,6-dienamide, has traditionally relied on transition metal-based protocols. researchgate.net However, these methods often necessitate harsh reaction conditions. researchgate.net Consequently, a significant area of future research lies in the development of novel catalytic systems that offer higher efficiency and selectivity under milder conditions.

Recent advancements have seen the successful synthesis of new conjugated dienamides through palladium-catalyzed aminocarbonylation of enynes with a variety of amines. researchgate.net Research has also demonstrated that palladium nanoparticles exhibit remarkable catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in complex molecules. researchgate.net The catalytic activity can be tuned by controlling the size of the nanoparticles and other reaction parameters. researchgate.net Furthermore, rhodium and ruthenium-based catalysts have shown promise in the stereo- and regioselective olefination of acrylamides to produce valuable (2Z,4E)-dienamides. acs.org

Future efforts will likely focus on several key areas:

Ligand Design: The development of novel ligands for transition metal catalysts can significantly influence the stereoselectivity and regioselectivity of dienamide synthesis.

Bimetallic and Nanoparticle Catalysis: Exploring the synergistic effects of bimetallic catalysts and the unique properties of nanoparticles can lead to more active and robust catalytic systems. researchgate.netrsc.org

Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional heating methods, and its application in dienamide synthesis is a promising avenue for exploration. researchgate.netnih.gov

Biocatalysis: Enzymes offer unparalleled specificity and can operate under mild conditions, making them ideal catalysts for the synthesis of complex molecules like dienamides. nih.govacs.org The combination of photocatalysis and biocatalysis, known as photo-biocatalytic cascades, presents an elegant strategy for complex chemical transformations. nih.gov

Interactive Data Table: Catalytic Systems for Dienamide and Related Transformations
Catalyst System Transformation Key Features
Palladium-based catalysts Aminocarbonylation of enynes Synthesis of conjugated dienamides. researchgate.net
Palladium nanoparticles Suzuki-Miyaura cross-coupling Size-dependent catalytic activity, "green" protocol. researchgate.net
Rhodium/Ruthenium-based catalysts Olefination of acrylamides Stereo- and regioselective synthesis of (2Z,4E)-dienamides. acs.org
Photo-biocatalytic systems Various Combination of light-driven and enzymatic catalysis for complex syntheses. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization in Dienamide Synthesis

For the synthesis of this compound, AI and ML can be applied in several ways:

Reaction Prediction: AI platforms can predict the products and yields of chemical reactions, saving time and resources on trial-and-error experimentation. chemcopilot.com

Retrosynthetic Analysis: AI tools can propose synthetic routes for target molecules, including complex dienamides, by working backward from the final product. chemcopilot.com

Condition Optimization: ML algorithms can systematically navigate the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for yield and purity. pharmafeatures.comchemical.ai This is particularly valuable for scaling up reactions from the lab to industrial production. chemical.ai

De Novo Design: ML models can be used to design new molecules with desired properties, potentially leading to the discovery of novel dienamides with enhanced functionalities. mit.edu

Several platforms and consortia are actively developing and applying these technologies. For instance, the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium at MIT is creating new data science and AI algorithms to facilitate the discovery and synthesis of new therapeutics. mit.edu Such initiatives will undoubtedly accelerate the development of efficient and optimized synthetic routes for this compound and its analogs. Even with small datasets, ML algorithms like the random forest model have shown excellent predictive performance in amide bond synthesis. pku.edu.cn

Advancements in Sustainable and Green Chemistry for Dienamide Production

The principles of green and sustainable chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.orgepa.gov This philosophy is increasingly being applied to the synthesis of all chemical compounds, including dienamides.

Key principles of green chemistry relevant to this compound production include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a critical aspect of sustainable chemistry. acs.orgreagent.co.uk Research into greener solvents for processes like solid-phase peptide synthesis is ongoing. skpharmteco.com

Renewable Feedstocks: Utilizing renewable resources as starting materials instead of depleting fossil fuels is a long-term goal for sustainable chemical production. reagent.co.ukunep.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces the energy consumption of the process. acs.orgreagent.co.uk

The adoption of catalytic and biocatalytic methods, as discussed in section 8.1, is a significant step towards greener dienamide synthesis. Furthermore, the development of continuous flow processes can improve efficiency and reduce waste compared to traditional batch manufacturing.

Innovative Analytical Techniques for In Situ Reaction Monitoring and Advanced Product Characterization

The ability to monitor chemical reactions in real-time and to thoroughly characterize the final products is crucial for process optimization and quality control. bruker.com Several innovative analytical techniques are emerging that can be applied to the synthesis of this compound.

In Situ Reaction Monitoring:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used for real-time, in-situ monitoring of chemical reactions. bruker.commdpi.com Fiber-optic probes allow for the direct insertion of these instruments into reaction vessels, providing continuous data on reaction progress and the formation of intermediates. bruker.commdpi.com Mid-infrared spectroscopy, in particular, is a sensitive technique for monitoring dynamic processes in liquids. nih.gov

Electrochemical Methods: Electroanalytical techniques such as voltammetry and amperometry offer high sensitivity and rapid response times for real-time monitoring of chemical species. azolifesciences.com

Advanced Product Characterization:

Mass Spectrometry (MS): Advanced MS techniques, including tandem and hybrid methods like quadrupole-Orbitrap MS, provide unparalleled sensitivity and precision for the identification and quantification of compounds. chromatographyonline.com These methods are essential for confirming the structure of this compound and for identifying any impurities.

Multidimensional Analytical Techniques: Combining different analytical methods, such as chromatography with mass spectrometry (e.g., GC-MS or LC-MS) or with NMR, provides a more comprehensive understanding of complex samples. mdpi.comchromatographyonline.com

Interactive Data Table: Analytical Techniques for Dienamide Chemistry
Technique Application Key Advantages
In-situ FTIR/Raman/NMR Reaction Monitoring Real-time data, non-invasive, provides mechanistic insights. bruker.commdpi.com
Mid-infrared Spectroscopy Dynamic Process Monitoring High sensitivity for liquid-phase reactions, chip-scale sensors available. nih.gov
Mass Spectrometry (MS) Product Characterization High sensitivity and specificity for structural elucidation and quantification. chromatographyonline.com
Chromatography-MS (GC-MS, LC-MS) Separation and Characterization Comprehensive analysis of complex mixtures. mdpi.com
Electroanalytical Methods Real-time Monitoring High sensitivity, rapid response, suitable for sensor development. azolifesciences.com

Q & A

Basic: What are the standard synthetic protocols for Hepta-4,6-dienamide, and what reaction parameters are critical for yield optimization?

Methodological Answer:
this compound is typically synthesized via diene-derivatized intermediates. Key steps include the preparation of (E)-hepta-4,6-dien-1-ol, followed by functionalization to the amide. Critical parameters include temperature control (20–25°C for stability), solvent selection (anhydrous THF or DCM), and reaction time (12–24 hours for complete conjugation). Catalytic agents like palladium or nickel complexes may enhance stereoselectivity. Yield optimization requires rigorous monitoring via TLC or HPLC to prevent side reactions such as oligomerization .

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:
Structural characterization employs a combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm olefinic protons at δ 5.2–5.8 ppm and carbonyl groups) and IR spectroscopy (C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C7H8 for Spiro[2.4]hepta-4,6-diene derivatives). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly in cycloadducts .

Advanced: How can intramolecular (4+3) cycloaddition reactions involving this compound be optimized for seven-membered ring synthesis?

Methodological Answer:
Intramolecular (4+3) cycloadditions require precise control of dienophile reactivity and steric effects . For example, substituting electron-withdrawing groups on the dienophile (e.g., esters) accelerates reaction kinetics. Solvent polarity (e.g., toluene vs. DMF) and temperature (80–100°C) influence regioselectivity. Computational modeling (DFT) helps predict transition states, while <sup>13</sup>C labeling tracks bond reorganization. Post-reaction, column chromatography (silica gel, hexane/EtOAc) isolates cycloadducts with >90% purity .

Advanced: What thermodynamic data are essential for predicting the stability of this compound derivatives under varying conditions?

Methodological Answer:
Critical thermodynamic parameters include enthalpy of formation (ΔHf) , Gibbs free energy (ΔG) , and bond dissociation energies (BDEs) . Differential scanning calorimetry (DSC) measures decomposition temperatures (>150°C for most derivatives). Reaction thermochemistry data (e.g., ΔHrxn for cycloadditions) are available via NIST databases. For photostability studies, UV-Vis spectroscopy tracks λmax shifts under light exposure (300–400 nm) .

Advanced: How should researchers resolve contradictions in spectral data when characterizing this compound analogs?

Methodological Answer:
Contradictions (e.g., unexpected <sup>1</sup>H NMR splitting) demand iterative validation:

Repetition : Re-run reactions under inert atmospheres to exclude oxidation.

Cross-validation : Compare with literature (e.g., X-ray structures in Appendix II of cycloaddition studies).

Advanced techniques : Use 2D NMR (COSY, NOESY) to confirm coupling networks.

Statistical analysis : Apply principal component analysis (PCA) to IR/UV datasets to identify outliers .

Advanced: What strategies are effective for conjugating this compound to oligonucleotides without compromising reactivity?

Methodological Answer:
Conjugation requires site-specific modification to preserve diene functionality. Use phosphoramidite chemistry to introduce alkyne handles, followed by copper-free click reactions (e.g., Diels-Alder with tetrazines). Monitor reaction progress via MALDI-TOF MS. Protect the amide group with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack during oligonucleotide elongation .

Basic: What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

Methodological Answer:
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Record detailed metasolvent lot numbers, equipment calibration dates, and ambient humidity.
  • Use electronic lab notebooks (ELNs) with version control.
  • Include raw spectra and chromatograms in supplementary materials, annotated with integration values and baselines .

Advanced: How can researchers design experiments to compare the reactivity of this compound with its structural analogs?

Methodological Answer:
Adopt a multivariate approach :

Substituent variation : Synthesize analogs with methyl, phenyl, or trimethylsilyl groups at C2.

Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates (k) under identical conditions.

Computational analysis : Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian to rationalize reactivity trends. Tabulate results in comparative tables (e.g., k vs. Hammett σ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.